
N-acetyl-3-thioxo-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetyl-3-thioxo-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis This compound features a unique thioxo group, which imparts distinct chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-acetyl-3-thioxo-proline can be synthesized through several methods. One common approach involves the acetylation of proline derivatives using acetic anhydride in an aqueous solution. The reaction typically occurs at elevated temperatures, ranging from 50°C to 70°C . Another method involves the use of carboxylic acid chlorides in the presence of pyridine as a solvent . These reactions are monitored using techniques such as thin-layer chromatography (TLC) and characterized by spectroscopic methods like FT-IR and NMR.
Industrial Production Methods: Industrial production of this compound often employs large-scale acetylation processes. These methods utilize acetic anhydride or acetic acid as acetylating agents in aqueous or mixed solvent systems. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N-acetyl-3-thioxo-proline undergoes various chemical reactions, including oxidation, reduction, and substitution. The thioxo group is particularly reactive, making it susceptible to oxidation and reduction reactions. Additionally, the compound can participate in nucleophilic substitution reactions due to the presence of the sulfur atom.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. Oxidation reactions can yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers. Substitution reactions can result in various derivatives, depending on the nucleophile employed .
Applications De Recherche Scientifique
N-acetyl-3-thioxo-proline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions. In biology, the compound is studied for its potential role in protein folding and stability. In medicine, this compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities . Industrially, it is used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable compounds .
Mécanisme D'action
The mechanism of action of N-acetyl-3-thioxo-proline involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein function . The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these reactions can generate reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
N-acetyl-3-thioxo-proline can be compared with other similar compounds, such as thiazolidine derivatives and thiazole analogues. Thiazolidine derivatives, like this compound, contain a sulfur atom and exhibit diverse biological activities, including anticancer and antimicrobial properties . Thiazole analogues, on the other hand, have a five-membered ring structure with nitrogen and sulfur atoms and are known for their antioxidant, anti-inflammatory, and neuroprotective activities . The unique feature of this compound is the presence of both an acetyl group and a thioxo group, which imparts distinct chemical reactivity and biological properties.
List of Similar Compounds:- Thiazolidine derivatives
- Thiazole analogues
- N-acetylproline
- N-acetyl-L-hydroxyproline
Propriétés
Formule moléculaire |
C7H9NO3S |
|---|---|
Poids moléculaire |
187.22 g/mol |
Nom IUPAC |
(2R)-1-acetyl-3-sulfanylidenepyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO3S/c1-4(9)8-3-2-5(12)6(8)7(10)11/h6H,2-3H2,1H3,(H,10,11)/t6-/m0/s1 |
Clé InChI |
LQGMTZRGCYNRAU-LURJTMIESA-N |
SMILES isomérique |
CC(=O)N1CCC(=S)[C@H]1C(=O)O |
SMILES canonique |
CC(=O)N1CCC(=S)C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-6-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13799374.png)


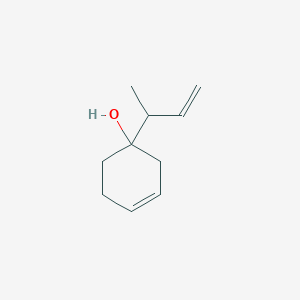
![N-[2-(cyclohexylamino)-2-oxoethyl]-1-(1-methylethyl)-N-[(4-methylphenyl)methyl]-1H-Pyrazole-4-carboxamide](/img/structure/B13799400.png)
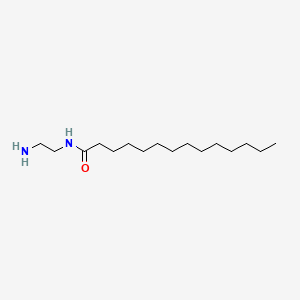
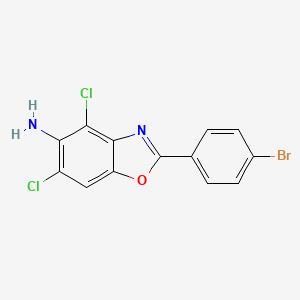
![(1R,2R,5R,7R,10S,11R)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione](/img/structure/B13799409.png)
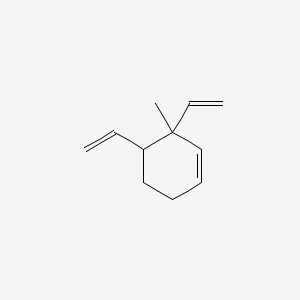
![(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B13799411.png)
![9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]-](/img/structure/B13799422.png)
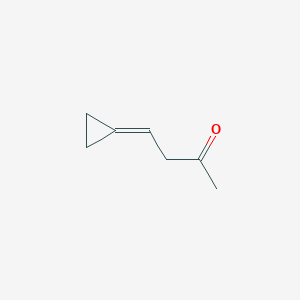

![N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide](/img/structure/B13799435.png)
